molecular formula C8H6O3 B110229 3-Formylbenzoic acid CAS No. 619-21-6

3-Formylbenzoic acid

Cat. No. B110229
CAS RN: 619-21-6
M. Wt: 150.13 g/mol
InChI Key: UHDNUPHSDMOGCR-UHFFFAOYSA-N
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Description

3-Formylbenzoic acid is an organic compound with the molecular formula C8H6O3 . It is also known by other names such as 3-Carboxybenzaldehyde and Isophthalaldehydic acid .


Synthesis Analysis

3-Formylbenzoic acid is used in the synthesis of various compounds. For instance, it has been used in the synthesis of 3-hydroxymethylbenzoic acid via reduction . It has also been used in the synthesis of bicyclic cis-2-azetidinone derivatives via Ugi 4-centre 3-component reaction .


Molecular Structure Analysis

The molecular weight of 3-Formylbenzoic acid is 150.131 Da . The IUPAC Standard InChI of the compound is InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H, (H,10,11) .


Physical And Chemical Properties Analysis

3-Formylbenzoic acid is a powder that is soluble in methanol . It has a melting point of 173-175 °C .

Scientific Research Applications

Enzyme Engineering and Aromatic Aldehyde Reactions

3-Formylbenzoic acid has been utilized as a molecular probe in the engineering of transketolase enzymes. These enzymes, when mutated, can significantly increase the yield and specific activities in reactions with aromatic aldehydes, such as the production of α,α-dihydroxyketones. This has implications in enhancing biochemical processes involving aromatic compounds (Payongsri et al., 2012).

Synthesis of Heterocyclic Organic Compounds

Another application involves the transformation of 3-formylbenzoic acid to create heterocyclic organic compounds like phthalides and isoindolinones. This is achieved through dynamic kinetic resolution, a process which can yield enantiomerically enriched compounds with high efficiency (Niedek et al., 2016).

Development of Isochromen-1-ones

The compound also finds use in the synthesis of 3-amino-4-(arylamino)-1H-isochromen-1-ones, achieved through a multicomponent reaction involving 3-formylbenzoic acid. This method highlights the compound's role in facilitating complex organic synthesis, particularly in forming isochromene derivatives (Opatz & Ferenc, 2005).

Solid-State NMR Studies

3-Formylbenzoic acid is also significant in solid-state nuclear magnetic resonance (NMR) studies. It's used in the synthesis and characterization of site-specifically labeled compounds, aiding in understanding the structural and electronic properties of organic molecules (Kong et al., 2017).

Catalysis and One-Pot Synthesis

Its role in catalysis is exemplified in the synthesis of 3-pyrazolylisoindolinone derivatives under catalyst-free conditions, demonstrating its versatility in organic synthesis and catalysis (Che et al., 2015).

Multicomponent Reactions

3-Formylbenzoic acid is key in multicomponent reactions, such as the synthesis of isoindolin-1-one-3-phosphonates, showcasing its utility in creating complex molecules in a single reaction step (Zhang et al., 2017).

Safety And Hazards

The safety data sheet for 3-Formylbenzoic acid indicates that it causes skin irritation and serious eye damage. It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life .

Relevant Papers One paper discusses the use of 3-Formylbenzoic acid as a molecular probe along with previous and new transketolase mutants. The study revealed the factors governing the rate of reaction between transketolase and aromatic aldehydes . Another paper discusses the use of 3-Formylbenzoic acid in the synthesis of a novel pH-responsive Bola type surfactant .

properties

IUPAC Name

3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDNUPHSDMOGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060696
Record name Benzoic acid, 3-formyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylbenzoic acid

CAS RN

619-21-6
Record name 3-Formylbenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=619-21-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Formyl benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-formyl-
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Record name Benzoic acid, 3-formyl-
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Record name 3-formylbenzoic acid
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Record name 3-CARBOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

A mixture of methyl 3-formylbenzoate (6.15 g, 37.46 mmol) in methanol (61.5 mL) and 2 M sodium hydroxide aqueous solution (37.5 mL, 75 mmol) was stirred at r.t. for 1 h, Thin layer chromatography (Petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The reaction mixture was acidified with 80 mL of 1 M hydrochloric acid aqueous solution to pH=2 and the resulting mixture was concentrated in vacuo. The residue was extracted with ethyl acetate for 3 times and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate. Removal of the solvent in vacuo gave 5.59 g of 3-formylbenzoic acid as a white solid. Yield: 99.5%.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
61.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
D Banerjee, A Mandal, S Mukherjee - JOURNAL-INDIAN CHEMICAL …, 2003 - hero.epa.gov
The absorption and emission properties of 4-hydroxy-3-formylbenzoic acid (HFBA) have been studied in some nonpolar and weakly polar solvents in relation to 4-methyl-2, 6-…
Number of citations: 2 hero.epa.gov
A Saha, D Nasipuri - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… 2-Ethyl-3-formylbenzoic acid served as the necessary starting material for the synthesis of … very well for 2-butyl-3-formylbenzoic acid, it went poorly for 2-ethyl-3formylbenzoic acid (1 5%) …
Number of citations: 10 pubs.rsc.org
P Payongsri, D Steadman, HC Hailes… - Enzyme and microbial …, 2015 - Elsevier
… Variants evolved on propanal were found previously with nascent activity on polar aromatic aldehydes 3-formylbenzoic acid (3-FBA), 4-formylbenzoic acid (4-FBA), and 3-…
Number of citations: 28 www.sciencedirect.com
MN Podgorski, T Coleman, RR Chao… - Journal of Inorganic …, 2020 - Elsevier
… For example, 3-formylbenzoic acid was oxidized with lower activity than the equivalent para isomer and 3-methoxybenzoic acid did not undergo O-demethylation by CYP199A4. The …
Number of citations: 21 www.sciencedirect.com
H Yu, RIH López, D Steadman, D Méndez-Sánchez… - bioRxiv, 2019 - biorxiv.org
… including propanal, pentanal, hexanal and 3-formylbenzoic acid. Twenty single-mutant variants … for the reaction between pyruvate and 3-formylbenzoic acid. The best variant was able to …
Number of citations: 4 www.biorxiv.org
H Yu - 2019 - discovery.ucl.ac.uk
… Some of the variants were also found to have high catalytic efficiency towards 3-formylbenzoic acid and sodium pyruvate which was unprecedented for TKs. …
Number of citations: 2 discovery.ucl.ac.uk
P Payongsri, D Steadman, J Strafford… - Organic & …, 2012 - pubs.rsc.org
… The uses of 3-formylbenzoic acid and 4-formylbenzoic acid as molecular probes along with previous and new transketolase mutants revealed the factors governing the rate of reaction …
Number of citations: 49 pubs.rsc.org
PE Affaticati, SB Dai, P Payongsri, HC Hailes… - Scientific Reports, 2016 - nature.com
… Interestingly, kinetic analysis of S385Y/D469T/R520Q (Table 1) showed that this variant improved the activities towards the three benzaldehyde analogues, 3-formylbenzoic acid (3-FBA)…
Number of citations: 20 www.nature.com
H Yu, RI Hernandez Lopez, D Steadman… - The FEBS …, 2020 - Wiley Online Library
… TK variants to accept both novel donor pyruvate 2d and unnatural aliphatic and aromatic acceptor aldehydes, including propanal 5a, pentanal 5b, hexanal 5c and 3-formylbenzoic acid (…
Number of citations: 19 febs.onlinelibrary.wiley.com
S Zhi, X Ma, W Zhang - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… Using 3-formylbenzoic acid as a bifunctional component, a reaction sequence combining … The GBB-4C3CR of 2-aminopyridine, 3-formylbenzoic acid and an isocyanide afforded pyridine…
Number of citations: 222 pubs.rsc.org

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